Divinyldichlorosilane

Description

Properties

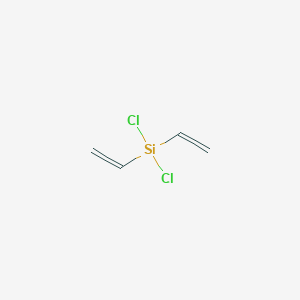

IUPAC Name |

dichloro-bis(ethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2Si/c1-3-7(5,6)4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYIDWCWWMOISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169836 | |

| Record name | Dichlorodivinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-72-8 | |

| Record name | Dichlorodiethenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodivinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodivinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodivinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORODIVINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVR8CT8JG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Divinyldichlorosilane: A Versatile Precursor for Advanced Silicon-Based Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyldichlorosilane (C4H6Cl2Si) is a bifunctional organosilicon compound of significant interest in the fields of polymer chemistry, materials science, and nanotechnology. Its unique structure, featuring two reactive vinyl groups and two hydrolyzable chloro groups, makes it a valuable precursor for a diverse range of silicon-containing molecules, from linear polymers to complex dendritic architectures. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of advanced materials that hold potential for biomedical and pharmaceutical applications.

Core Properties and Identification

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1745-72-8 | [1][2] |

| Molecular Formula | C4H6Cl2Si | [1][2] |

| Molecular Weight | 153.08 g/mol | [1][2] |

| Boiling Point | 118-119 °C | [1] |

| Density | 1.081 g/cm³ | [1] |

| Refractive Index | 1.4509 | [1] |

| Flash Point | 15 °C | [1] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the Grignard reaction being a prominent and versatile method. This method allows for the introduction of vinyl groups onto a silicon tetrachloride core.

Grignard Synthesis Route

The reaction of vinylmagnesium bromide with silicon tetrachloride is a common method for the preparation of this compound. The stoichiometry of the reactants is crucial to control the degree of vinyl substitution on the silicon atom.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound via Grignard Reaction

-

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Silicon tetrachloride (SiCl4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexane

-

Standard Schlenk line and glassware

-

-

Procedure:

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide in anhydrous ether to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture until most of the magnesium has reacted.

-

Reaction with Silicon Tetrachloride: Cool the freshly prepared Grignard reagent in an ice bath. In a separate flask, prepare a solution of silicon tetrachloride in anhydrous hexane. Slowly add the silicon tetrachloride solution to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction mixture will form a precipitate of magnesium salts. Filter the mixture under an inert atmosphere. The filtrate contains a mixture of vinylchlorosilanes.

-

Purification: Fractionally distill the filtrate to separate this compound from other products like vinyltrichlorosilane and trivinylchlorosilane. The purity of the fractions should be monitored by gas chromatography (GC) and NMR spectroscopy.

-

Spectroscopic Characterization

The identity and purity of this compound are confirmed through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The vinyl protons will exhibit complex multiplets in the region of 5.5-6.5 ppm.

-

¹³C NMR: The vinyl carbons will show signals in the olefinic region of the spectrum (typically 130-140 ppm).

-

²⁹Si NMR: A single resonance will be observed, with a chemical shift characteristic of a dichlorodivinylsilyl environment.

-

-

Infrared (IR) Spectroscopy:

Key Chemical Reactions and Applications

The dual reactivity of the vinyl and chloro groups makes this compound a highly versatile building block in organosilicon chemistry.

Hydrosilylation Reactions

The vinyl groups of this compound readily undergo hydrosilylation, which is the addition of a Si-H bond across the double bond, typically catalyzed by a platinum complex like Karstedt's catalyst.[5] This reaction is fundamental to the formation of carbosilane structures and for the functionalization of surfaces.

Reaction Scheme:

This reaction is a cornerstone in the synthesis of carbosilane dendrimers, where this compound can act as a branching unit.[6][7]

Diagram: Hydrosilylation Catalytic Cycle (Chalk-Harrod Mechanism)

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Nucleophilic Substitution at the Silicon Center

The silicon-chlorine bonds are susceptible to nucleophilic attack by a variety of reagents, including Grignard reagents, organolithium compounds, and amines. This allows for the replacement of the chlorine atoms with other functional groups.

Reaction with Grignard Reagents:

This reaction is pivotal in the divergent synthesis of carbosilane dendrimers. After hydrosilylation of the vinyl groups, the newly introduced chloro groups can react with vinylmagnesium bromide to generate the next generation of vinyl-terminated dendrimer.[6]

Reaction Scheme:

Diagram: Divergent Synthesis of a Carbosilane Dendrimer

Caption: Iterative synthesis of carbosilane dendrimers from this compound.

Polymerization and Crosslinking

This compound can be used as a monomer in polymerization reactions. For instance, it can be involved in controlled polymerization processes to create block copolymers.[8] Its bifunctional nature also makes it an effective crosslinking agent for polymers containing reactive groups that can displace the chloride ions.

Applications in the Context of Drug Development

While direct applications of this compound in pharmaceuticals are not common, its derivatives, particularly silicon-based polymers and dendrimers, offer significant potential in drug delivery and biomedical applications. The carbon/silicon switch in drug design is an emerging strategy to modify the properties of known drugs.[9][10]

-

Drug Delivery Vehicles: Carbosilane dendrimers synthesized from this compound can be functionalized with hydrophilic groups to create water-soluble nanoparticles.[11] These nanoparticles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The well-defined structure and multivalency of dendrimers allow for the attachment of targeting ligands and controlled release functionalities.

-

Biocompatible Materials: Polysiloxanes, which can be synthesized using this compound as a crosslinker or functional monomer, are known for their biocompatibility and are used in various medical devices and implants. The incorporation of this compound can be used to tune the mechanical properties and create functional surfaces on these materials.

-

Bio-conjugation: The vinyl groups on this compound-derived materials can be further functionalized, for example, via thiol-ene "click" chemistry, to attach biomolecules such as peptides or antibodies for targeted therapies or diagnostic applications.[2]

Safety and Handling

This compound is a flammable liquid and is highly reactive with water, releasing hydrochloric acid upon hydrolysis. It is corrosive and can cause severe skin burns and eye damage. Therefore, it must be handled in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use.

Conclusion

This compound is a powerful and versatile chemical precursor with significant potential in the synthesis of advanced silicon-based materials. Its dual reactivity allows for the construction of complex molecular architectures, including polymers and dendrimers, through well-established synthetic methodologies like hydrosilylation and Grignard reactions. While its direct role in drug molecules is limited, the materials derived from this compound are of growing interest in the biomedical field, particularly for applications in drug delivery and biocompatible materials. As research into bioorganosilicon chemistry expands, the importance of versatile building blocks like this compound is set to increase, offering new avenues for the development of innovative therapeutic and diagnostic platforms.

References

- de la Mata, F. J., et al. (2010). Synthesis of carbosilane dendrons and dendrimers derived from 1,3,5-trihydroxybenzene. Tetrahedron, 66(45), 8696-8704.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- Gomez, R., et al. (2023). Bifunctional Carbosilane Dendrimers for the Design of Multipurpose Hydrogels with Antibacterial Action.

- van der Made, A. W., et al. (1998). Synthesis of Water-Soluble Carbosilane Dendrimers. Organometallics, 17(8), 1613–1620.

- Rebrov, E. A., et al. (2018). Synthesis of Carbosilane and Carbosilane-Siloxane Dendrons Based on Limonene. Polymers, 10(8), 903.

-

Slideshare. (n.d.). IR and NMR spectroscopy. Retrieved from [Link]

-

OrgoSolver. (n.d.). Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy. Retrieved from [Link]

-

MDPI. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- Bains, W., & Tacke, R. (2003). Silicon chemistry as a novel source of chemical diversity in drug design. Current Opinion in Drug Discovery & Development, 6(4), 526-543.

- Bernik, D. L. (2007). Silicon based materials for drug delivery devices and implants.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2016). Development of a New Building Block for the Synthesis of Silicon-Based Drugs and Odorants: Alternative Synthesis of the Retinoid Agonist Disila-bexarotene. Retrieved from [Link]

-

MDPI. (2023). Intrinsically Disordered Synthetic Polymers in Biomedical Applications. Retrieved from [Link]

- Gallei, M., et al. (2022). Crystalline Carbosilane-Based Block Copolymers: Synthesis by Anionic Polymerization and Morphology Evaluation in the Bulk State. Macromolecular Chemistry and Physics, 223(16), 2200178.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bifunctional Carbosilane Dendrimers for the Design of Multipurpose Hydrogels with Antibacterial Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IR and NMR spectroscopy | PPTX [slideshare.net]

- 4. orgosolver.com [orgosolver.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Carbosilane and Carbosilane-Siloxane Dendrons Based on Limonene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silicon chemistry as a novel source of chemical diversity in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Water-Soluble Carbosilane Dendrimers | Semantic Scholar [semanticscholar.org]

- 11. Silicon based materials for drug delivery devices and implants - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Divinyldichlorosilane

An In-Depth Technical Guide to Divinyldichlorosilane: Properties, Reactivity, and Analysis

Introduction

This compound (C₄H₆Cl₂Si) is a bifunctional organosilicon compound of significant interest in polymer chemistry and materials science. As a member of the chlorosilane family, its high reactivity, particularly the hydrolytic sensitivity of its silicon-chloride bonds, makes it a valuable precursor for the synthesis of specialized silicone polymers. The presence of two vinyl groups provides sites for further chemical modification, such as addition polymerization or hydrosilylation, enabling the creation of complex macromolecular structures and cross-linked networks.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, chemists, and materials scientists, offering field-proven insights into its handling, reactivity, and analytical characterization. The document moves beyond a simple listing of properties to explain the causality behind its chemical behavior and outlines self-validating protocols for its analysis and use.

Core Compound Identifiers and Properties

Accurate identification and knowledge of fundamental physical constants are paramount for the safe and effective use of any chemical reagent. This compound is a volatile, flammable, and corrosive liquid that requires careful handling.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Dichlorodivinylsilane, Dichloro(diethenyl)silane | [1] |

| CAS Number | 1745-72-8 | [1] |

| Molecular Formula | C₄H₆Cl₂Si | [1] |

| Molecular Weight | 153.08 g/mol | [1] |

| Appearance | Colorless Liquid | - |

| Boiling Point | 118-119 °C | [1] |

| Melting Point | < 0 °C | [1] |

| Density | 1.081 g/cm³ | [1] |

| Refractive Index | 1.4509 | [1] |

| Flash Point | 15 °C | [1] |

Chemical Reactivity and Solubility Profile

The chemistry of this compound is dominated by the two reactive centers: the silicon-chloride bonds and the vinyl carbon-carbon double bonds.

Hydrolysis and Condensation

The most prominent reaction of this compound is its rapid and exothermic hydrolysis upon contact with water or other protic solvents.[1] This reactivity is a defining characteristic of chlorosilanes. The silicon-chloride bonds are readily cleaved by water to form silanol intermediates (divinylsilanediol), which are unstable and immediately undergo self-condensation to form siloxane oligomers and polymers. This reaction also liberates hydrogen chloride (HCl) gas, contributing to the corrosive nature of the compound in moist environments.[2]

The overall hydrolysis and condensation process can be summarized as follows:

-

Step 1 (Hydrolysis): Si-Cl bonds are replaced by Si-OH bonds.

-

Step 2 (Condensation): Silanol groups react with each other, eliminating water to form Si-O-Si linkages.

Polymerization and Modification

The vinyl groups of this compound serve as functional handles for polymerization and further molecular engineering. While this compound itself is typically first converted to a more stable precursor, its vinyl functionality is key to its utility. For instance, it can be reacted with agents like dimethyl sulfoxide (DMSO) and triethylamine to form cyclic siloxanes, such as hexavinylcyclotrisiloxane.[3] This cyclic monomer can then undergo controlled anionic ring-opening polymerization (AROP) to produce high molecular weight poly(divinylsiloxane) with a narrow molecular weight distribution.[3]

The vinyl side chains on the resulting polymer are available for subsequent modifications, most commonly through platinum-catalyzed hydrosilylation reactions. This allows for the grafting of various functional groups onto the polysiloxane backbone, tailoring the material's properties for specific applications.

Solubility

This compound's solubility is dictated by its relatively nonpolar structure and its high reactivity.

-

Anhydrous Organic Solvents : It is soluble in many common anhydrous organic solvents such as hexane, toluene, and chloroform.[2] These solvents are suitable for conducting reactions, provided they are rigorously dried to prevent hydrolysis.

-

Protic and Reactive Solvents : It reacts with water, alcohols, and amines and should be considered incompatible with these substances for dissolution purposes.[2][4] Although it may dissolve in acetone, a reaction can occur, making it a less-than-ideal solvent choice.[2]

Due to its reactive nature, solutions of this compound should be freshly prepared under an inert atmosphere (e.g., argon or nitrogen) for best results.[2]

Spectroscopic Analysis Protocols

Structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.[5][6] The following protocols are designed for a volatile, moisture-sensitive liquid.

General Workflow for Spectroscopic Analysis

The logical flow for analyzing a sample of this compound involves careful sample preparation followed by sequential analysis using NMR, IR, and MS to build a complete structural picture.

Sources

Introduction: The Central Role of Divinyldichlorosilane in Polymer Science

An In-depth Technical Guide to the Synthesis of Divinyldichlorosilane: Pathways and Precursors

This compound (C₄H₆Cl₂Si) is a pivotal organosilicon intermediate, serving as a fundamental building block in the synthesis of advanced silicone polymers, sealants, adhesives, and protective coatings.[1] Its unique structure, featuring two reactive vinyl groups and two chlorine atoms attached to a central silicon atom, allows for versatile polymerization and cross-linking reactions. This dual functionality is instrumental in creating complex siloxane networks that impart desirable properties such as high thermal stability, hydrophobicity (water repellency), and excellent electrical resistance to the final materials.[1] Understanding the synthesis pathways of this monomer is therefore critical for researchers and professionals engaged in the development of high-performance materials.

This guide provides a detailed exploration of the core synthetic routes to this compound, focusing on the underlying chemical principles, experimental considerations, and the comparative advantages of each method. We will delve into the widely-used Grignard synthesis, the elegant hydrosilylation pathway, and the industrially significant Direct Process, offering field-proven insights and detailed protocols for each.

The Grignard Reaction Pathway: A Cornerstone of Si-C Bond Formation

The Grignard reaction is a classic and highly versatile method for creating carbon-silicon bonds, making it a primary choice for the laboratory-scale and specialized synthesis of this compound.[2] The strategy involves the reaction of a vinyl Grignard reagent, typically vinylmagnesium bromide or chloride, with a suitable silicon electrophile, most commonly silicon tetrachloride (SiCl₄).

Causality Behind the Experimental Design

The core of this process relies on the polarity reversal (umpolung) of the vinyl carbon. In the vinyl halide precursor (e.g., vinyl bromide), the carbon atom double-bonded to the halogen is electrophilic. Upon reaction with magnesium metal in an anhydrous ether solvent, the highly electropositive magnesium inserts into the carbon-halogen bond, forming a vinylmagnesium halide.[2][3] This transformation inverts the polarity, rendering the vinyl carbon strongly nucleophilic and basic—effectively a carbanion equivalent.[3]

This potent nucleophile readily attacks the electrophilic silicon center of silicon tetrachloride. The reaction is typically staged to control the degree of substitution. By carefully controlling the stoichiometry—using approximately two equivalents of the Grignard reagent for every one equivalent of SiCl₄—the reaction can be directed to favor the disubstituted product, this compound. The use of an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) is critical; it not only solubilizes and stabilizes the Grignard reagent through coordination but also prevents its rapid decomposition, as Grignard reagents react vigorously with protic substances like water to produce alkanes.[2][4]

Visualizing the Grignard Workflow

Caption: Workflow for this compound synthesis via the Grignard pathway.

Experimental Protocol: Grignard Synthesis

Note: This protocol is a representative example. All operations must be conducted by trained personnel in a fume hood with appropriate personal protective equipment (PPE). All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and an addition funnel. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

-

Grignard Reagent Formation:

-

Place magnesium turnings (2.1 equivalents) into the flask.

-

Add anhydrous diethyl ether to cover the magnesium.

-

In the addition funnel, prepare a solution of vinyl bromide (2.0 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the vinyl bromide solution to the magnesium. The reaction is initiated if turbidity or gentle reflux is observed. A crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium if the reaction does not start.[5]

-

Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[4]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.[5]

-

-

Reaction with Silicon Tetrachloride:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Prepare a solution of silicon tetrachloride (1.0 equivalent) in anhydrous diethyl ether in the addition funnel.

-

Add the SiCl₄ solution dropwise to the stirred, cooled Grignard reagent. Maintain a low temperature to control the exothermic reaction.

-

After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

The resulting mixture is a slurry containing the product and magnesium halide salts. Remove the salts via filtration under an inert atmosphere.

-

Wash the filtered salts with additional anhydrous ether to recover any trapped product.

-

Combine the filtrate and washings. Remove the ether solvent by distillation at atmospheric pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Data Summary: Grignard Synthesis

| Parameter | Typical Value / Condition | Rationale / Causality |

| Stoichiometry | 2.0 - 2.2 eq. Vinyl Grignard : 1.0 eq. SiCl₄ | Drives the reaction towards disubstitution, minimizing mono- and trisubstituted byproducts. |

| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilizing the Grignard reagent and preventing its decomposition.[2] |

| Temperature | 0°C to Room Temperature | Controls the exothermic reaction between the Grignard reagent and SiCl₄, improving selectivity. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents the highly reactive Grignard reagent from reacting with atmospheric water or oxygen.[4] |

| Typical Yield | 50 - 70% | Yield is often limited by side reactions and the efficiency of the Grignard formation. |

The Hydrosilylation Pathway: An Atom-Economical Approach

Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkyne's carbon-carbon triple bond.[6][7] For the synthesis of this compound, this pathway involves the catalyzed reaction of dichlorosilane (H₂SiCl₂) with acetylene (C₂H₂).

Causality Behind the Experimental Design

This reaction is not spontaneous and requires a transition metal catalyst to proceed.[6] Platinum-based catalysts, such as hexachloroplatinic acid (Speier's catalyst) or Karstedt's catalyst, are highly effective and widely used.[7][8] The catalyst facilitates a cycle involving oxidative addition of the Si-H bond to the metal center, coordination of the acetylene, migratory insertion of the acetylene into the metal-silicon or metal-hydride bond, and finally, reductive elimination to release the vinylsilane product and regenerate the catalyst.

The reaction involves two successive additions of dichlorosilane to acetylene. First, one molecule of acetylene reacts to form vinyldichlorosilane. This intermediate then reacts with a second molecule of acetylene to yield the final this compound product. Because both dichlorosilane and acetylene are gases at room temperature, the reaction is typically conducted in a pressure-resistant vessel to maintain sufficient reactant concentration.[8] The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for controlling the reaction rate and minimizing side reactions like oligomerization or isomerization.[7]

Visualizing the Hydrosilylation Pathway

Caption: Reaction sequence for this compound synthesis via hydrosilylation.

Experimental Protocol: Hydrosilylation Synthesis

Note: This protocol requires specialized high-pressure equipment and handling of toxic, flammable gases. It must only be performed by personnel with expertise in high-pressure reactions.

-

Reactor Preparation: A high-pressure stainless steel autoclave (e.g., a Hoke cylinder) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves is evacuated and flushed several times with an inert gas like argon.[8]

-

Catalyst Loading: The platinum catalyst (e.g., a solution of Speier's catalyst in isopropanol) is introduced into the reactor under an inert atmosphere. If a solvent is used, it is added at this stage.

-

Reactant Introduction:

-

The reactor is cooled (e.g., with a dry ice/acetone bath).

-

Dichlorosilane (H₂SiCl₂) gas is condensed into the reactor to the desired amount.

-

Acetylene (C₂H₂) gas is then carefully charged into the reactor to the target pressure. The stoichiometry is controlled by the partial pressures of the gases.

-

-

Reaction: The sealed reactor is allowed to warm to room temperature and is then heated to the target reaction temperature (e.g., 50-120°C). The reaction progress is monitored by the drop in pressure as the gases are consumed.

-

Work-up and Purification:

-

After the reaction is complete (indicated by a stable pressure), the reactor is cooled, and any excess acetylene is safely vented.

-

The liquid product mixture is carefully collected from the reactor.

-

The product, this compound, is separated from the catalyst and any high-boiling byproducts by fractional distillation.

-

Data Summary: Hydrosilylation Synthesis

| Parameter | Typical Value / Condition | Rationale / Causality |

| Catalyst | Speier's (H₂PtCl₆), Karstedt's | Highly efficient for Si-H addition to C-C multiple bonds, enabling the reaction at moderate temperatures.[8] |

| Pressure | 5 - 50 bar | Maintains reactants in the liquid phase or at high concentration, increasing the reaction rate. |

| Temperature | 50 - 120°C | Provides activation energy for the catalytic cycle without promoting excessive side reactions. |

| Reactants | Dichlorosilane (H₂SiCl₂), Acetylene (C₂H₂) | Direct and atom-economical precursors for the target molecule. |

| Selectivity | High | The reaction is generally selective, but conditions must be optimized to prevent polymerization. |

The Direct Synthesis (Müller-Rochow Process): An Industrial Perspective

The Müller-Rochow Direct Process is the industrial bedrock for producing organochlorosilanes, especially methylchlorosilanes.[9] It involves the high-temperature, copper-catalyzed reaction of an organic halide with elemental silicon.[10]

Theoretically, this compound could be synthesized by reacting vinyl chloride with silicon metal in the presence of a copper catalyst. However, this route is not the preferred method for this specific product due to several challenges. The high temperatures required (typically 250-350°C) can lead to the polymerization of the vinyl chloride monomer or the this compound product. Furthermore, the Direct Process famously produces a complex mixture of products (e.g., vinyltrichlorosilane, methylvinyldichlorosilane if impurities are present, etc.), which would necessitate extensive and costly separation.[9] While it is a cornerstone of organosilane production, its application is more suited to the synthesis of more stable alkylchlorosilanes. For this compound, the Grignard and hydrosilylation routes offer far greater control and selectivity.

Visualizing the Direct Process Concept

Caption: Conceptual diagram of the Müller-Rochow process for organosilanes.

Purification, Handling, and Safety

Regardless of the synthesis pathway, the final step is the purification of the crude product, which is almost universally accomplished by fractional distillation. Given the reactivity of the Si-Cl bonds, this must be done under anhydrous conditions.

This compound is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor.[11] The Si-Cl bonds are highly susceptible to hydrolysis; the compound reacts with water, releasing hydrochloric acid (HCl), which is corrosive and toxic. Therefore, strict adherence to safety protocols is mandatory.

-

Handling: Always handle in a well-ventilated fume hood. Use non-sparking tools and ground all equipment to prevent static discharge.[11]

-

PPE: Wear appropriate personal protective equipment, including neoprene or nitrile rubber gloves, chemical safety goggles, a face shield, and flame-retardant lab coats.[11]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and water.[11]

-

Fire: Use dry chemical, CO₂, or foam extinguishers. Do not use water, as it will react violently.[11]

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and challenges. The Grignard reaction offers high versatility and is well-suited for laboratory-scale synthesis, providing good control over the reaction stoichiometry. The hydrosilylation pathway represents a more modern, atom-economical alternative that is highly efficient, particularly for larger-scale production where handling gaseous reactants is feasible. While the Direct Process is an industrial titan for bulk organosilanes, its lack of selectivity and harsh conditions make it less practical for a thermally sensitive and reactive monomer like this compound. The selection of a specific pathway ultimately depends on the desired scale of production, available equipment, cost considerations, and the required purity of the final product.

References

-

Gelest, Inc. (2015). This compound, 90% Safety Data Sheet. Retrieved from [Link]

-

de Jong, F., & van de Grampel, J. C. (1991). Hydrosilylation of 1-alkenes with dichlorosilane. Makromolekulare Chemie, Rapid Communications, 12(1), 83-87. Retrieved from [Link]

-

Pilarczyk, K., & Szafert, S. (2020). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 39(15), 2739-2750. Retrieved from [Link]

-

University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound 1745-72-8: High-Purity Supplier & Manufacturer for Silicone Polymer Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. Retrieved from [Link]

-

Clark, J. (2015). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

-

Szeluga, U., & Marciniec, B. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Applied Sciences, 13(4), 2452. Retrieved from [Link]

-

Shaikh, N., & Junge, K. (2020). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. ACS Catalysis, 10(15), 8424-8449. Retrieved from [Link]

-

Ozdemir, A., & Uyar, T. (2024). Biodynamers: applications of dynamic covalent chemistry in single-chain polymer nanoparticles. Journal of Nanobiotechnology, 22(1), 289. Retrieved from [Link]

-

Nakajima, Y., & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Scientific Reports, 11(1), 10041. Retrieved from [Link]

-

LUKYANENKO, T., & BOGDANOVA, L. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(21), 3804. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. praxilabs.com [praxilabs.com]

- 3. leah4sci.com [leah4sci.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Hydrosilylation Catalyst [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. gelest.com [gelest.com]

An In-Depth Technical Guide to the Core Reactions of Divinyldichlorosilane

Abstract

Divinyldichlorosilane ((CH₂=CH)₂SiCl₂) is a pivotal bifunctional organosilane monomer that serves as a cornerstone in the synthesis of advanced silicone-based materials. Its dual reactivity, stemming from the vinyl groups and chlorine atoms, allows for a diverse range of chemical transformations, making it an indispensable building block for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core reactions involving this compound, including its synthesis, polymerization, hydrosilylation, and its critical role as a crosslinking agent. The narrative emphasizes the causality behind experimental choices, offering field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatile Chemistry of this compound

This compound is a colorless, fuming liquid characterized by two vinyl functional groups and two chlorine atoms attached to a central silicon atom. This unique structure imparts a versatile reactivity profile, enabling its participation in a variety of polymerization and modification reactions. The vinyl groups are susceptible to addition reactions, most notably hydrosilylation and polymerization, while the silicon-chlorine bonds are readily hydrolyzed or substituted, providing a pathway for the formation of siloxane backbones and crosslinked networks.[1] Understanding the fundamental reactions of this monomer is paramount for the rational design and synthesis of bespoke silicone polymers with tailored properties for a myriad of applications, from medical elastomers to advanced coatings.

Synthesis of this compound: The Grignard Approach

The most prevalent and industrially viable method for the synthesis of this compound is the Grignard reaction. This organometallic approach offers a direct route to forming the silicon-carbon bonds.

Mechanistic Rationale

The Grignard synthesis of this compound involves the reaction of a vinyl Grignard reagent, typically vinylmagnesium bromide or chloride, with silicon tetrachloride (SiCl₄).[2][3] The carbon atom in the Grignard reagent is highly nucleophilic and readily attacks the electrophilic silicon center of SiCl₄. The stoichiometry of the reactants is critical to achieving the desired disubstituted product while minimizing the formation of mono-, tri-, and tetra-substituted silanes.[4] By carefully controlling the molar ratio of the Grignard reagent to silicon tetrachloride, typically around 2:1, the synthesis can be directed towards the preferential formation of this compound.[3] The choice of an ether-based solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.[5]

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Objective: To synthesize this compound from silicon tetrachloride and vinylmagnesium chloride.

Materials:

-

Magnesium turnings

-

Vinyl chloride

-

Ethyl bromide (initiator)

-

Anhydrous tetrahydrofuran (THF)

-

Silicon tetrachloride (SiCl₄)

-

Antimony trichloride (SbCl₃) (catalyst)[2]

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure: [2]

-

Preparation of Vinylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere of argon, add magnesium turnings and a crystal of iodine (as an initiator). Add a solution of ethyl bromide in anhydrous THF to initiate the Grignard reaction. Once the reaction begins, slowly add a solution of vinyl chloride in anhydrous THF to the magnesium suspension. Maintain the reaction mixture at a gentle reflux until the magnesium is consumed.

-

Grignard Reaction: In a separate flame-dried reactor, charge dimethyldichlorosilane and a catalytic amount of antimony trichloride under an argon atmosphere.[2] Cool the reactor in an ice bath.

-

Slowly add the freshly prepared vinylmagnesium chloride solution to the cooled dimethyldichlorosilane solution via a dropping funnel. Control the addition rate to maintain the reaction temperature between 20-40°C.[2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours to ensure complete reaction.[2]

-

Work-up and Purification: Filter the reaction mixture to remove the magnesium salts. The filtrate contains the crude this compound.

-

Fractionally distill the filtrate under reduced pressure to isolate the pure this compound.

Data Summary:

| Parameter | Value | Reference |

| Molar Ratio (Vinyl Grignard:SiCl₂) | ~2:1 | [3] |

| Solvent | Anhydrous THF | [2] |

| Catalyst | SbCl₃ | [2] |

| Reaction Temperature | 20-40 °C | [2] |

| Reaction Time | 4-6 hours | [2] |

Polymerization of this compound Derivatives

This compound is a precursor to poly(divinylsiloxane), a polymer with reactive vinyl side groups. The polymerization is typically achieved through a two-step process: hydrolysis of this compound to form cyclic siloxanes, followed by ring-opening polymerization.

Hydrolysis and Cyclization

The first step involves the controlled hydrolysis of this compound. The silicon-chlorine bonds are highly susceptible to nucleophilic attack by water, leading to the formation of silanol intermediates ((CH₂=CH)₂Si(OH)₂). These silanols are unstable and readily undergo intermolecular condensation to form cyclic siloxanes, with hexavinylcyclotrisiloxane ((CH₂=CH)₂SiO)₃ being a common product. The hydrolysis conditions, such as pH and solvent, must be carefully controlled to favor the formation of cyclic species over linear oligomers. A base-catalyzed mechanism is often employed to facilitate the condensation process.[6]

Caption: Hydrolysis and cyclization of this compound.

Anionic Ring-Opening Polymerization (AROP)

The resulting cyclic vinylsiloxanes can undergo anionic ring-opening polymerization (AROP) to yield high molecular weight poly(divinylsiloxane).[7] This is a living polymerization technique, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution. The polymerization is initiated by a strong nucleophile, such as an organolithium reagent or a silanolate.[8] The initiator attacks a silicon atom in the cyclic monomer, cleaving the siloxane bond and generating a reactive silanolate anion. This anion then propagates by attacking another cyclic monomer, extending the polymer chain. The reaction is typically carried out in an aprotic polar solvent like THF to solvate the counter-ion and promote the propagation rate.[8]

Experimental Protocol: Anionic Ring-Opening Polymerization

Objective: To synthesize poly(divinylsiloxane) via AROP of hexavinylcyclotrisiloxane.

Materials:

-

Hexavinylcyclotrisiloxane

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (initiator)

-

Chlorodimethylsilane (quenching agent)

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried, sealed reactor under an inert atmosphere, dissolve hexavinylcyclotrisiloxane in anhydrous THF.

-

Cool the solution to the desired polymerization temperature (e.g., -78 °C).

-

Slowly add a calculated amount of n-butyllithium solution to initiate the polymerization. The amount of initiator will determine the target molecular weight of the polymer.

-

Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.

-

Quench the living polymerization by adding an excess of chlorodimethylsilane. This will terminate the growing polymer chains with dimethylsilyl groups.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the polymer by filtration and dry it under vacuum.

Hydrosilylation Reactions

The vinyl groups of this compound and its polymeric derivatives are readily functionalized via hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond, typically catalyzed by a platinum complex.[1][9]

Mechanistic Overview: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][9] It involves the following key steps:

-

Oxidative Addition: The Si-H bond of the hydrosilane adds to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.

-

Olefin Coordination: The vinyl group of the this compound coordinates to the platinum center.

-

Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond, forming a platinum-alkyl intermediate. This step typically proceeds in an anti-Markovnikov fashion, with the silicon atom adding to the terminal carbon of the double bond.

-

Reductive Elimination: The final product is formed by the reductive elimination of the alkyl and silyl ligands from the platinum center, regenerating the platinum(0) catalyst.

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Experimental Protocol: Hydrosilylation

Objective: To perform a hydrosilylation reaction between this compound and a hydrosilane.

Materials:

-

This compound

-

Polymethylhydrosiloxane (PMHS) or another suitable hydrosilane

-

Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere, dissolve this compound in anhydrous toluene.

-

Add a catalytic amount of Karstedt's catalyst to the solution.

-

Slowly add the polymethylhydrosiloxane to the reaction mixture at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the disappearance of the Si-H peak in the IR spectrum is observed.

-

Cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure to yield the functionalized product.

This compound as a Crosslinking Agent

A primary application of this compound and its derivatives is as a crosslinking agent in the curing of silicone elastomers. The vinyl groups provide reactive sites for creating a three-dimensional network structure.

Crosslinking Chemistry

This compound can be used to introduce vinyl groups into a polymer backbone or as a direct crosslinker. A common approach involves reacting it with hydroxyl-terminated polydimethylsiloxane (PDMS-OH). The chlorine atoms of this compound react with the hydroxyl groups of the PDMS, forming Si-O-Si linkages and liberating HCl. This reaction grafts vinyl groups onto the PDMS chains. The resulting vinyl-functionalized PDMS can then be crosslinked through a hydrosilylation reaction with a Si-H containing crosslinker in the presence of a platinum catalyst.

Experimental Protocol: Crosslinking of PDMS

Objective: To crosslink hydroxyl-terminated polydimethylsiloxane using this compound as a precursor for vinyl functionalization.

Materials:

-

Hydroxyl-terminated polydimethylsiloxane (PDMS-OH)

-

This compound

-

Anhydrous toluene

-

Pyridine or other acid scavenger

-

Polymethylhydrosiloxane (crosslinker)

-

Karstedt's catalyst

-

Argon or Nitrogen gas

Procedure:

-

Vinyl Functionalization: In a flame-dried reactor under an inert atmosphere, dissolve PDMS-OH in anhydrous toluene. Add pyridine as an acid scavenger.

-

Slowly add a stoichiometric amount of this compound to the PDMS-OH solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by the disappearance of the OH peak in the IR spectrum).

-

Filter the mixture to remove the pyridinium hydrochloride salt.

-

Crosslinking: To the resulting solution of vinyl-functionalized PDMS, add the polymethylhydrosiloxane crosslinker and a catalytic amount of Karstedt's catalyst.

-

Pour the mixture into a mold and cure at an elevated temperature (e.g., 100-150 °C) until a solid elastomer is formed.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It reacts with water to produce hydrochloric acid. Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, should be worn. All reactions should be carried out under an inert atmosphere to prevent premature hydrolysis.

Conclusion

This compound is a highly versatile and reactive monomer that plays a crucial role in modern silicone chemistry. Its ability to undergo Grignard synthesis, polymerization, hydrosilylation, and to act as a crosslinking agent makes it an invaluable tool for the creation of a wide range of silicone-based materials with tailored properties. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and professionals to effectively and safely utilize the rich chemistry of this compound in their scientific endeavors.

References

- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.

-

Weber, W. P. (1983). Silicon Reagents for Organic Synthesis. Springer-Verlag. [Link]

-

Zeigler, K., Holzkamp, E., Breil, H., & Martin, H. (1955). Das Mülheimer Normaldruck-Polyäthylen-Verfahren. Angewandte Chemie, 67(19-20), 541-547. [Link]

-

Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons. [Link]

-

Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC Press. [Link]

-

Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16-21. [Link]

-

Natta, G. (1955). Stereospecific Catalysis and Isotactic Polymers. Angewandte Chemie, 67(16), 430-430. [Link]

-

Corriu, R. J. P., & Guerin, C. (1982). The Silicon-Carbon Bond. In The Chemistry of Organic Silicon Compounds (pp. 305-370). John Wiley & Sons, Ltd. [Link]

-

Lewis, L. N., Stein, J., Gao, Y., Colborn, R. E., & Hutchins, G. (1997). Platinum catalysts used in the silicone industry. Platinum Metals Review, 41(2), 66-75. [Link]

-

Boissiere, C., Grosso, D., Chaumonnot, A., & Sanchez, C. (2011). Sol–gel chemistry for the design of advanced porous materials. Advanced Materials, 23(5), 599-623. [Link]

-

Matyjaszewski, K., & Möller, M. (Eds.). (2011). Polymer Science: A Comprehensive Reference. Newnes. [Link]

-

Brinker, C. J., & Scherer, G. W. (2013). Sol-gel science: the physics and chemistry of sol-gel processing. Academic press. [Link]

- CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google P

-

Remp, P., & Merrill, E. W. (1991). Polymer Synthesis. Hüthig & Wepf. [Link]

- CN101693720B - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method - Google P

-

Saam, J. C. (1990). Anionic Ring-Opening Polymerization of Cyclosiloxanes. In Silicon-Based Polymer Science (pp. 71-90). American Chemical Society. [Link]

-

Arkles, B. (2014). Grignard Reagents and Silanes. Gelest. [Link]

Sources

- 1. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]

- 3. CN101693720B - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method - Google Patents [patents.google.com]

- 4. gelest.com [gelest.com]

- 5. web.viu.ca [web.viu.ca]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Unstable Virtuoso: A Technical Guide to the Stability and Storage of Divinyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divinyldichlorosilane ((CH₂=CH)₂SiCl₂) is a highly reactive bifunctional organosilane that serves as a critical building block in the synthesis of advanced materials, including silicone polymers, resins, and as a crosslinking agent in organic synthesis. Its utility is, however, inextricably linked to its inherent instability, primarily driven by its susceptibility to hydrolysis. This technical guide provides an in-depth exploration of the chemical stability of this compound, detailing its degradation pathways and offering field-proven best practices for its storage and handling. By understanding the causality behind its reactivity, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.

The Chemical Personality of this compound: A Duality of Reactivity and Utility

This compound is a colorless, flammable liquid characterized by two vinyl groups and two chlorine atoms attached to a central silicon atom.[1] This unique structure imparts a dual reactivity: the vinyl groups can participate in polymerization and hydrosilylation reactions, while the silicon-chlorine bonds are highly susceptible to nucleophilic attack, most notably by water. This reactivity is the cornerstone of its utility in materials science, enabling the formation of polysiloxanes and other silicon-containing polymers. However, it is also the root of its instability.

The primary mode of degradation for this compound is hydrolysis.[1] Even trace amounts of moisture in the atmosphere can initiate a rapid and exothermic reaction, leading to the formation of silanols and the liberation of corrosive hydrogen chloride (HCl) gas.[1] This process not only consumes the desired starting material but also introduces impurities that can interfere with subsequent reactions.

Mechanisms of Degradation: A Closer Look at Instability

The stability of this compound is fundamentally dictated by the reactivity of the Si-Cl bonds. Understanding the mechanisms of its degradation is crucial for implementing effective storage and handling protocols.

Hydrolysis: The Primary Pathway to Decomposition

The hydrolysis of this compound is a stepwise process initiated by the nucleophilic attack of water on the electrophilic silicon atom. The reaction proceeds as follows:

(CH₂=CH)₂SiCl₂ + H₂O → (CH₂=CH)₂Si(OH)Cl + HCl

The resulting vinylchlorosilanol is still reactive and can undergo further hydrolysis:

(CH₂=CH)₂Si(OH)Cl + H₂O → (CH₂=CH)₂Si(OH)₂ + HCl

The divinylsilanediol is unstable and readily undergoes self-condensation to form linear or cyclic siloxanes:

n(CH₂=CH)₂Si(OH)₂ → [-(CH₂=CH)₂SiO-]n + nH₂O

This condensation process results in the formation of oligomeric and polymeric impurities, significantly reducing the purity of the this compound. The liberated HCl gas can also catalyze further degradation reactions.

Caption: Stepwise hydrolysis of this compound.

Reaction with Alcohols

Similar to hydrolysis, alcohols can react with this compound in a process known as alcoholysis. This results in the formation of alkoxysilanes and HCl.

(CH₂=CH)₂SiCl₂ + 2ROH → (CH₂=CH)₂Si(OR)₂ + 2HCl

This reaction is also a significant concern as alcoholic solvents are common in many chemical processes.

Polymerization

The vinyl groups of this compound can undergo polymerization, especially in the presence of radical initiators, heat, or certain metal catalysts. While this reactivity is harnessed for the synthesis of polyvinylsiloxanes, uncontrolled polymerization during storage is a form of degradation. The addition of radical inhibitors can help to mitigate this pathway, although specific inhibitors for this compound are not extensively documented in the literature.

Best Practices for Storage and Handling: A Self-Validating System for Purity Preservation

To maintain the integrity of this compound, a stringent set of storage and handling protocols must be implemented. These protocols are designed to create a self-validating system where the risk of degradation is minimized at every step.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Atmosphere | Dry, inert gas (e.g., argon or nitrogen) | Prevents hydrolysis by excluding atmospheric moisture.[1] |

| Temperature | Cool, typically 2-8°C | Reduces the rate of potential degradation reactions and vapor pressure.[2] |

| Container | Tightly sealed, original manufacturer's container | Prevents ingress of moisture and air.[1] Containers are often specially treated to be non-reactive. |

| Location | Well-ventilated, away from heat, sparks, and open flames | This compound is a flammable liquid.[1] |

| Incompatible Materials | Segregate from water, acids, alcohols, oxidizing agents, and bases | Prevents violent reactions and degradation.[1][2] |

Table 1: Recommended Storage Conditions for this compound

Handling Procedures

All handling of this compound should be performed in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a face shield.[1]

Caption: Workflow for handling this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, it is advisable to perform periodic stability assessments.

Protocol for Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify the presence of hydrolysis or polymerization byproducts.

Methodology:

-

Sample Preparation (under inert atmosphere):

-

In a glovebox or under a stream of inert gas, carefully withdraw a small aliquot (e.g., 10 µL) of this compound using a dry, gas-tight syringe.

-

Dilute the aliquot in a dry, aprotic solvent (e.g., anhydrous hexane or toluene) in a sealed GC vial. A typical dilution would be 1:1000. The use of a solvent with a known internal standard is recommended for quantitative analysis.

-

-

GC Conditions (Example):

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating the volatile components.

-

Injector Temperature: 250°C

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 250°C.

-

Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Helium or Hydrogen.

-

-

Data Analysis:

-

The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks.

-

The presence of higher boiling point peaks may indicate the formation of siloxane oligomers.

-

Protocol for an Accelerated Stability Study

Objective: To assess the stability of this compound under stressed conditions.

Methodology:

-

Sample Preparation:

-

Aliquot several samples of high-purity this compound into small, sealed vials under an inert atmosphere.

-

-

Stress Conditions:

-

Store the vials under different conditions:

-

Control: 2-8°C (recommended storage).

-

Elevated Temperature: e.g., 40°C in the dark.

-

Controlled Humidity: Expose a vial to a controlled humidity environment (e.g., in a desiccator with a saturated salt solution) for a short period before resealing.

-

-

-

Time Points:

-

Analyze the samples by GC at initial (T=0) and subsequent time points (e.g., 1 week, 1 month, 3 months).

-

-

Analysis:

-

Compare the purity of the stressed samples to the control sample at each time point. A significant decrease in the purity of the stressed samples indicates instability under those conditions.

-

Conclusion: Ensuring Experimental Success Through Chemical Integrity

The high reactivity of this compound is a double-edged sword, offering immense synthetic potential while demanding meticulous attention to its stability and storage. By understanding the fundamental mechanisms of its degradation, particularly hydrolysis, and implementing the rigorous storage and handling protocols outlined in this guide, researchers can safeguard the purity of this valuable reagent. The provided experimental protocols for stability assessment offer a framework for ensuring the quality of this compound, ultimately leading to more reliable and reproducible scientific outcomes. The principles of inert atmosphere, low temperature, and exclusion of incompatible materials are the cornerstones of maintaining the chemical integrity of this versatile yet sensitive compound.

References

-

Gelest, Inc. (2015). This compound, 90% Safety Data Sheet. [Link]

-

Zhang, J., et al. (2015). Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. RSC Advances, 5(1), 1-7. [Link]

- Brinker, C. J., & Scherer, G. W. (1990). Sol-gel science: the physics and chemistry of sol-gel processing. Academic press.

-

Libretexts. (2023). Hydrolysis Reactions. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage. [Link]

Sources

A Technical Guide to High-Purity Divinyldichlorosilane for Researchers and Drug Development Professionals

Foreword: The Versatile Role of Divinyldichlorosilane in Advanced Scientific Applications

This compound (DVDCS) is a reactive organosilicon compound that holds significant potential for innovation across various scientific disciplines, including materials science and the burgeoning field of drug development. Its unique molecular structure, featuring two vinyl groups and two chlorine atoms attached to a central silicon atom, imparts a dual reactivity that makes it a valuable building block for the synthesis of complex architectures. The vinyl groups serve as polymerizable units, while the chloro groups offer sites for facile nucleophilic substitution, allowing for the covalent linkage to a wide array of substrates and molecules. For researchers, scientists, and professionals in drug development, understanding the procurement, handling, and application of high-purity DVDCS is paramount to leveraging its full potential in creating novel polymers, surface modifications, and bioconjugates. This guide provides an in-depth technical overview of high-purity this compound, from its commercial availability and quality specifications to its practical applications in the laboratory.

Commercial Sourcing of High-Purity this compound

The successful implementation of this compound in research and development hinges on sourcing high-purity material. Several chemical suppliers specialize in organosilicon compounds and offer various grades of this compound. The purity of the compound is a critical parameter, as impurities can lead to undesirable side reactions, affect the performance of the final product, and introduce variability in experimental results.

Below is a comparative table of prominent commercial suppliers of this compound and their typical product specifications. Researchers are advised to request certificates of analysis (CoA) from suppliers to obtain lot-specific purity data.

| Supplier | Product Name | CAS Number | Purity (%) | Appearance | Notes |

| Gelest, Inc. | This compound | 1745-72-8 | Typically ≥90% | Straw to Amber Liquid | A well-known supplier of specialty silicones and organosilicon compounds. |

| NINGBO INNO PHARMCHEM CO.,LTD. | This compound | 1745-72-8 | ≥98% | Colorless transparent liquid | Positions itself as a reliable manufacturer and supplier for silicone polymer synthesis. |

| Hangzhou Longshine Bio-Tech Co.,LTD | Dichlorodivinylsilane | 1745-72-8 | ≥95% | Colorless to light yellow Liquid | Offers the product as an intermediate. |

| Suppliers on ChemicalBook | This compound | 1745-72-8 | Varies by supplier | Varies | A platform listing multiple suppliers, including Meryer (Shanghai) Chemical Technology Co., Ltd. and BeiJing Hwrk Chemicals Limted. |

| Suppliers on BuyersGuideChem | dichlorodivinylsilane | 1745-72-8 | Varies by supplier | Varies | Lists suppliers such as Finetech Industry Limited. |

Synthesis, Purification, and Quality Control of this compound

A fundamental understanding of the synthesis and purification of this compound is beneficial for appreciating the potential impurities and for designing robust experimental protocols.

Synthesis of this compound

Two primary methods for the synthesis of organochlorosilanes are the "direct process" and Grignard reactions.

-

Direct Process (Müller-Rochow Process): While primarily used for the industrial production of methylchlorosilanes, the direct process can be adapted for other organochlorosilanes. It involves the copper-catalyzed reaction of an alkyl or vinyl halide with elemental silicon at high temperatures. For this compound, this would involve the reaction of vinyl chloride with silicon. This industrial-scale process is complex and requires specialized equipment.

-

Grignard Reaction: For laboratory-scale synthesis, the Grignard reaction is a more common and versatile method. This involves the reaction of a Grignard reagent, in this case, vinylmagnesium bromide or chloride, with silicon tetrachloride. The stoichiometry of the reaction can be controlled to influence the degree of vinyl substitution on the silicon atom.

Experimental Workflow: Grignard Synthesis of this compound

Caption: Laboratory synthesis of this compound via the Grignard reaction.

Purification of this compound

High-purity this compound is typically obtained through fractional distillation of the crude reaction mixture. The different boiling points of the various vinylchlorosilanes and any remaining starting materials allow for their separation. For trace impurities, particularly those that can affect electronic properties in materials science applications, more advanced purification techniques such as adsorption on materials like alumina may be employed.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is crucial. Several analytical techniques are employed for this purpose:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound. It separates the components of a mixture and provides mass spectra for their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are invaluable for confirming the molecular structure of this compound. The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in this compound, such as the Si-Cl and C=C bonds.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a dry, inert solvent (e.g., anhydrous hexane or toluene).

-

GC Conditions:

-

Injector: Split/splitless injector, temperature set to 250 °C. Use a split injection mode with a high split ratio (e.g., 100:1) to prevent column overloading.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating chlorosilanes. A typical temperature program would be: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity can be estimated from the relative peak areas.

Applications in Drug Development and Biomedical Research

The unique reactivity of this compound makes it a versatile tool in the synthesis of materials and molecules relevant to drug development. While direct incorporation into active pharmaceutical ingredients (APIs) is less common, its role as a cross-linker, surface modifier, and monomer for functional polymers is of significant interest.

Cross-Linking Agent for Hydrogels and Nanoparticles in Drug Delivery

The two vinyl groups of this compound can participate in polymerization reactions, making it an effective cross-linking agent. Hydrogels and nanoparticles are widely explored as controlled drug delivery systems. By incorporating this compound into the polymer matrix, the mechanical properties, swelling behavior, and drug release kinetics of these systems can be precisely tuned. While divinyl sulfone is a more commonly cited cross-linker for hydrogels, the principle of using divinyl compounds for this purpose is well-established.

Conceptual Workflow: Hydrogel Formulation using a Divinyl Cross-linker

Caption: Use of a divinyl cross-linker in the formation of a drug-loaded hydrogel.

Surface Modification of Biomedical Implants and Drug Carriers

The reactive chloro groups of this compound can be used to functionalize surfaces containing hydroxyl or amine groups, such as those found on biomedical implants (e.g., titanium alloys) or drug delivery nanoparticles (e.g., silica nanoparticles). This surface modification can be used to alter the hydrophobicity of the material, improve its biocompatibility, or provide anchor points for the attachment of targeting ligands or drugs.

Precursor for Bioactive Silicon-Containing Compounds

There is growing interest in the biological activity of organosilicon compounds. The incorporation of silicon into small molecules can alter their physicochemical properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. This compound can serve as a starting material for the synthesis of more complex silicon-containing molecules with potential therapeutic applications.

Potential Role as a Linker in Bioconjugation

The development of stable and functional linkers is crucial for antibody-drug conjugates (ADCs). While divinyl-heteroaryl linkers have been explored for this purpose, the potential of this compound-derived linkers remains an area for further investigation. The two vinyl groups could potentially react with thiol groups on antibodies, similar to divinylsulfonamides, to form stable conjugates.

Safe Handling and Storage

This compound is a flammable and corrosive liquid that reacts with moisture. Proper handling and storage are essential to ensure safety and maintain the quality of the material.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and a lab coat. Avoid contact with skin and eyes, and do not inhale vapors. Use non-sparking tools and ground all equipment to prevent static discharge.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture. Keep it away from incompatible materials such as acids, alcohols, and oxidizing agents.

Conclusion and Future Perspectives

High-purity this compound is a versatile chemical reagent with significant potential in materials science and drug development. Its dual reactivity allows for its use as a cross-linking agent, a surface modifier, and a precursor for the synthesis of functional polymers and bioactive molecules. As research in targeted drug delivery and biocompatible materials continues to advance, the demand for well-characterized, high-purity this compound is likely to grow. A thorough understanding of its properties, handling requirements, and potential applications will enable researchers and drug development professionals to harness the full potential of this valuable compound in their pursuit of scientific innovation.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound 1745-72-8: High-Purity Supplier & Manufacturer for Silicone Polymer Synthesis. Available from: [Link]

-

Wikipedia. Direct process. Available from: [Link]

- Google Patents. US4552973A - Process for the preparation of dimethyldichlorosilane.

-

Hangzhou Longshine Bio-Tech Co.,LTD. Dichlorodivinylsilane 1745-72-8 Manufacturer, Factory, API, Intermediate. Available from: [Link]

-

Franz, A. K. (2007). The synthesis of biologically active organosilicon small molecules. Current opinion in drug discovery & development, 10(6), 654–671. Available from: [Link]

-

MDPI. Nature-inspired surface modification strategies for implantable devices. Available from: [Link]

-

Gelest, Inc. GRIGNARD REAGENTS AND SILANES. Available from: [Link]

-

BuyersGuideChem. dichlorodivinylsilane suppliers and producers. Available from: [Link]

-

ResearchGate. The synthesis of biologically active organosilicon small molecules. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

MDPI. Surface Modification of Biomedical Implants and Devices: Emphasis on Orthopedic, Dental, and Cardiovascular Applications. Available from: [Link]

-

MDPI. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Available from: [Link]

-